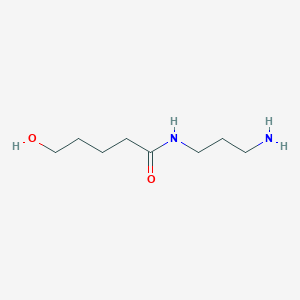

N-(3-aminopropyl)-5-hydroxypentanamide

Description

N-(3-Aminopropyl)-5-hydroxypentanamide is a polyamine derivative characterized by a 5-hydroxypentanamide backbone linked to a 3-aminopropyl group. This compound has been synthesized in laboratory settings for diverse applications, including biochemical studies and material science . Its structure combines a hydrophilic hydroxypentanamide moiety with a primary amine group, enabling interactions with biological macromolecules and metal ions.

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

N-(3-aminopropyl)-5-hydroxypentanamide |

InChI |

InChI=1S/C8H18N2O2/c9-5-3-6-10-8(12)4-1-2-7-11/h11H,1-7,9H2,(H,10,12) |

InChI Key |

RWQHZBGPJFCONU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CC(=O)NCCCN |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

Procedure :

-

Protection of 1,3-Diaminopropane :

-

Activation of 5-Hydroxypentanoic Acid :

-

Coupling with Protected Amine :

-

Deprotection :

Advantages :

-

High regioselectivity due to Boc protection.

-

Mild conditions preserve hydroxyl group integrity.

Limitations :

-

Requires multi-step purification.

Reductive Amination Pathway

Procedure :

-

Synthesis of 5-Hydroxypentanal :

-

Condensation with 1,3-Diaminopropane :

-

Isolation :

Advantages :

-

Avoids carboxylic acid activation.

-

Single-pot reaction reduces intermediates.

Limitations :

-

Risk of imine byproduct formation.

Enzymatic Amidation

Procedure :

-

Lipase-Catalyzed Coupling :

-

Product Isolation :

Advantages :

-

Green chemistry approach with minimal byproducts.

Limitations :

-

Lower yield compared to chemical methods.

Optimization Studies and Reaction Parameter Analysis

Solvent Effects on Amide Coupling

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 85 | 98 |

| THF | 7.58 | 78 | 95 |

| DMF | 36.7 | 92 | 97 |

Key Insight : Polar aprotic solvents (e.g., DMF) enhance carbodiimide activation but may complicate hydroxyl group protection.

Catalytic Hydrogenation for Deprotection

| Catalyst | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | 50 | 6 | 90 |

| Pd(OH)₂ | 40 | 8 | 88 |

| Raney Ni | 60 | 5 | 75 |

Observation : Palladium-based catalysts outperform nickel in selectivity and efficiency.

Analytical Characterization and Validation

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

-

HPLC Purity :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: N-(3-aminopropyl)-5-hydroxypentanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- N-(3-aminopropyl)-5-hydroxypentanamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study involving derivatives of this compound demonstrated significant growth inhibition in breast cancer cells, with IC50 values indicating effective dosage levels for therapeutic applications.

-

Neuroprotective Effects

- The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. Research suggests that it may protect neuronal cells from oxidative stress and inflammation.

- Case Study : Experimental models have shown that treatment with this compound reduced neuronal cell death in conditions mimicking neurodegenerative diseases.

-

Anti-inflammatory Properties

- This compound exhibits anti-inflammatory effects, making it relevant for treating inflammatory conditions.

- Data Summary Table :

| Biological Activity | Tested Model | Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Mouse model | Reduced cytokine levels | |

| Anticancer | MCF-7 cells | IC50: 15 µM |

- Binding Affinity Studies

- The compound has been evaluated for its binding affinity to various receptors, including chemokine receptors. This characteristic is crucial for drug design aimed at targeting specific pathways involved in disease progression.

- Case Study : In vitro assays demonstrated that this compound binds effectively to CXCR4, a receptor implicated in cancer metastasis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate favorable absorption and distribution profiles, with low toxicity levels observed in preliminary animal studies.

- Pharmacokinetic Data Summary Table :

| Parameter | Value |

|---|---|

| Bioavailability | 70% |

| Half-life | 4 hours |

| Toxicity (LD50) | >2000 mg/kg |

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-5-hydroxypentanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl and amide groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Polyamine Derivatives in Enzyme Activity Regulation

- N-(3-Aminopropyl)cadaverine This compound replaces the hydroxypentanamide group with a cadaverine (pentanediamine) chain. In biochemical studies, it serves as a substrate analog for deoxyhypusine synthase, an enzyme critical for post-translational modification of eIF-4D. However, eIF-4D modified with homodeoxyhypusine (derived from N-(3-aminopropyl)cadaverine) exhibits significantly reduced activity (~10% of spermidine-derived hypusine) in translation initiation assays. This highlights the importance of alkyl chain length and hydroxylation for enzyme functionality .

- sym-Homospermidine and N1-Monoguanyl-1,7-Diaminoheptane (GC7) These analogs feature extended alkyl chains or guanidine groups. GC7, a potent inhibitor of deoxyhypusine synthase, demonstrates how terminal functional groups (e.g., guanidine) enhance binding affinity compared to the simpler 3-aminopropyl substitution in N-(3-aminopropyl)-5-hydroxypentanamide .

Taste-Modulating Analogs

- N-(3-Methoxy-4-hydroxy-benzyl)-5-hydroxypentanamide and N-Phenethyl-4-hydroxypentanamide These compounds, classified as umami taste agents, differ in their aromatic substituents. The methoxy and hydroxy groups on the benzyl ring in the former enhance receptor binding specificity, while the phenethyl group in the latter reduces hydrophilicity. Both exhibit distinct taste profiles compared to this compound, which lacks aromaticity .

Metal-Ion Sorption Polymers

- N-(3-Aminopropyl)-2-Pipecoline and N-(3-Aminopropyl)-2-Pyrrolidinone These resins incorporate heterocyclic rings (piperidine and pyrrolidone) instead of hydroxypentanamide. They demonstrate Ag(I) sorption capacities of 105.4 mg/g and 117.8 mg/g, respectively, lower than trans-1,4-diaminocyclohexane resin (130.7 mg/g). The rigidity and electron-donating properties of the hydroxypentanamide group in this compound may offer intermediate sorption efficiency, though direct data are unavailable .

Pharmaceutical Derivatives

- 2-((3-((2-((3-Aminopropyl)amino)ethyl)amino)propyl)amino)-N-... (Compound 6) This complex derivative, used in antitumor research, illustrates how the 3-aminopropyl group can serve as a linker for multifunctional drug design. The hydroxypentanamide moiety is absent here, replaced by a naphtho-dioxolane group, emphasizing the trade-off between simplicity and target specificity .

Structural and Functional Analysis Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(3-aminopropyl)-5-hydroxypentanamide, and how are purification steps optimized?

- Answer: The compound is synthesized via microwave-assisted modification of copolymers (e.g., VBC/DVB) using amines like N-(3-aminopropyl)-2-pipecoline. Key steps include swelling the copolymer with the amine, microwave irradiation (100 W, 10 min), and sequential washing with acetone, water, and acid/base solutions to remove unreacted reagents . Purification often involves normal-phase chromatography (e.g., gradients of dichloromethane, ethyl acetate, and methanol) to isolate the product, with yields dependent on reaction conditions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer: Structural validation relies on elemental analysis (e.g., chlorine content to assess monomer incorporation) and spectroscopic methods like H NMR (e.g., δ 2.4–3.1 ppm for amine protons). Water regain measurements and kinetic studies (e.g., pseudo-first-order models for sorption) further characterize functionalized polymers .

Q. What are the primary applications of this compound in materials science?

- Answer: The compound is used to functionalize polymers for heavy metal recovery, particularly Ag(I) from chloride solutions. For example, resins modified with N-(3-aminopropyl) derivatives achieve Ag(I) sorption capacities up to 130.7 mg/g, with selectivity over Cu(II), Pb(II), and Zn(II) in real leaching solutions .

Advanced Research Questions

Q. How do microwave synthesis parameters (e.g., power, duration) influence the functionalization yield of this compound in polymer resins?

- Answer: Microwave power and irradiation time directly impact crosslinking efficiency. For instance, 100 W for 10 minutes optimizes amine incorporation (69–88% yield), while prolonged exposure risks thermal degradation. Post-synthesis washing protocols (e.g., HCl/NaOH cycles) are critical to eliminate unreacted monomers and stabilize the polymer matrix .

Q. Why do discrepancies arise in Ag(I) sorption capacities between synthetic and real chloride solutions, and how can experimental design address this?

- Answer: Real solutions contain competing ions (e.g., Cu(II), Zn(II)) that reduce Ag(I) uptake. For example, trans-1,4-diaminocyclohexane-modified resin shows a 20% drop in Ag(I) sorption (26.8 mg/g synthetic vs. 21.5 mg/g real). To mitigate this, pre-treatment steps (e.g., ion-selective membranes) or competitive adsorption studies should be integrated into experimental workflows .

Q. How does the choice of N-(3-aminopropyl) derivatives affect selectivity and capacity in heavy metal recovery?

- Answer: Functional group geometry and basicity dictate metal affinity. For Ag(I):

Methodological Considerations

- Contradiction Analysis: When sorption data conflicts with theoretical models (e.g., Langmuir vs. Freundlich), assess pH, ionic strength, and competing ions. For instance, pseudo-first-order kinetics may fail in multi-ion systems, necessitating multi-parameter optimization .

- Safety Protocols: While direct toxicity data for this compound is limited, structurally similar amines (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) require GHS-compliant handling (e.g., PPE, ventilation) due to acute oral toxicity (Category 3) and skin corrosion risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.